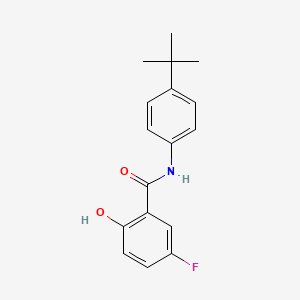
5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with bromine, sulfur, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid typically involves the bromination of a pyrimidine derivative followed by the introduction of a sulfanylidene group and a carboxylic acid group. One common method involves the use of bromine and a suitable solvent under controlled conditions to achieve selective bromination. The introduction of the sulfanylidene group can be achieved through the reaction with a sulfur-containing reagent, such as thiourea, under acidic conditions. The carboxylic acid group is typically introduced through carboxylation reactions using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen-substituted derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The bromine and sulfanylidene groups can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The carboxylic acid group can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-iodopyrimidine: Similar in structure but contains an iodine atom instead of a sulfanylidene group.
2-sulfanylidene-1H-pyrimidine-6-carboxylic acid: Lacks the bromine atom but has similar functional groups.
5-bromo-2-thiopyrimidine: Contains a thiol group instead of a sulfanylidene group.
Uniqueness
5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid is unique due to the combination of bromine, sulfanylidene, and carboxylic acid groups on the pyrimidine ring. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C5H3BrN2O2S |
|---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H3BrN2O2S/c6-2-1-7-5(11)8-3(2)4(9)10/h1H,(H,9,10)(H,7,8,11) |
InChI Key |
IHNODPCVAKCZOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=S)NC(=C1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


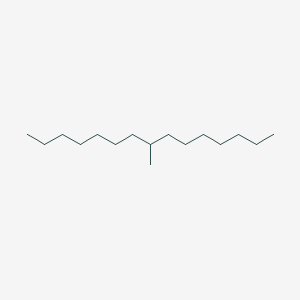

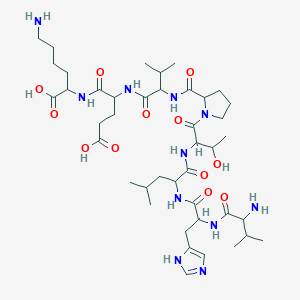
![Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-](/img/structure/B13748115.png)
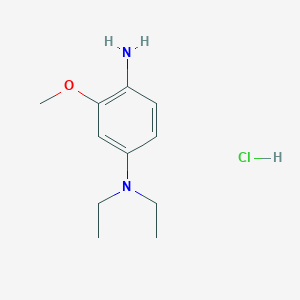
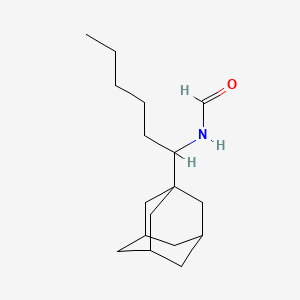
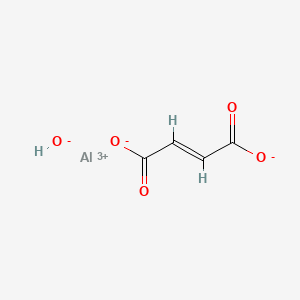
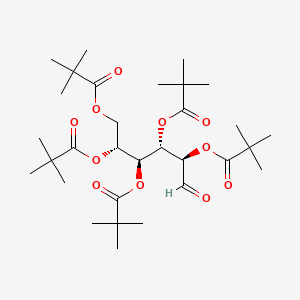
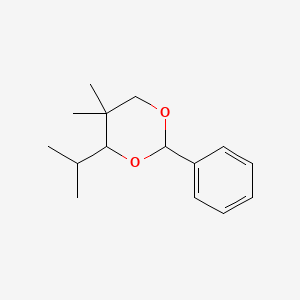
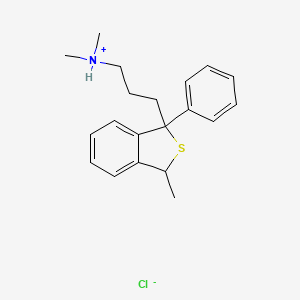
![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
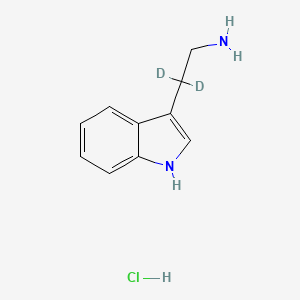
![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)
